Dikegulac sodium

概要

説明

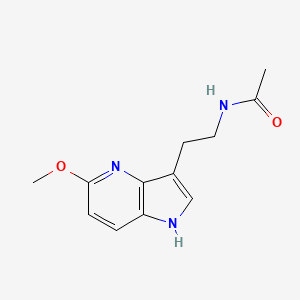

Dikegulac sodium is a plant growth regulator primarily used as a branching agent . It is also used as a precursor in vitamin C synthesis . When taken up by a plant, it is translocated to its apical meristems .

Synthesis Analysis

Dikegulac sodium is used to differentially kill terminal apices, and it analogously inhibits basic metabolic functions in dividing cells, but not stationary cells . It has been applied to sunflower seedlings at concentrations ranging from 200 to 500 mg/L .Molecular Structure Analysis

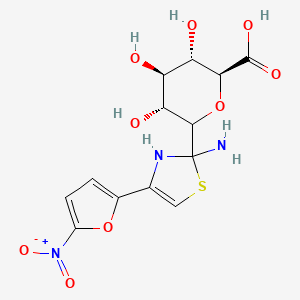

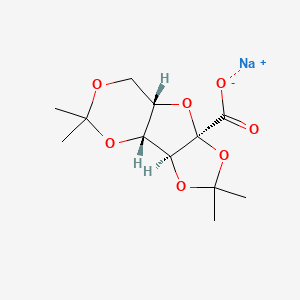

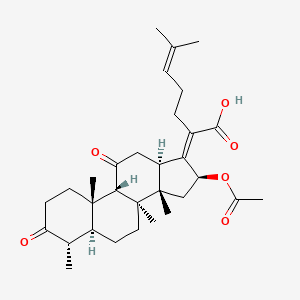

The molecular formula of Dikegulac sodium is C12H17NaO7 . Its exact mass is 296.09 and its molecular weight is 296.25 .Chemical Reactions Analysis

Dikegulac sodium is hydrolyzed to sodium 2,3-O-isopropylidene 2-keto-L-gulonate, the acid being formed in acidic media . It has been observed that the application of Dikegulac sodium can result in temporary arrest of apical development in certain plants .科学的研究の応用

Enhancement of Branching in Ornamental Plants

Dikegulac sodium: is extensively used to increase lateral branching in ornamental plants. For instance, its application on ‘Limelight’ hardy hydrangea resulted in a significant increase in the number of branches, improving the plant’s aesthetic appeal and market value . This compound is applied as a foliar spray, and its effectiveness can vary based on environmental conditions and plant species.

Growth Regulation in Nursery Crops

In nursery crop production, dikegulac sodium serves as a cost-effective alternative to hand pruning. It has been shown to promote symmetrical and compact growth in various tree species during container production, such as Japanese maple and red maple, by stimulating new shoot development . This application is particularly valuable for enhancing the visual quality and saleability of nursery plants.

Chemical Pinching Agent

Dikegulac sodium acts as a chemical pinching agent, replacing the labor-intensive process of hand pinching. It has been used to regulate the growth of ‘Barbara Karst’ bougainvillea, reducing the need for pruning during production . This not only saves labor costs but also helps maintain consistent plant quality.

Acceleration of Shuck Dehiscence in Pecans

The compound has been experimentally used on pecans to accelerate shuck dehiscence . This application is particularly beneficial for pecan growers as it can potentially lead to a more uniform and timely harvest, improving the efficiency of the production process.

Inhibition of Apical Dominance

Dikegulac sodium inhibits normal apical dominance, which allows for the growth of lateral shoots . This property is exploited in horticultural practices to create fuller and more branched plants without the need for mechanical pruning, which can be both costly and time-consuming.

Induction of Parthenocarpic Fruit Set

In fruit production, dikegulac sodium has been used to stimulate parthenocarpic fruit set in pears . This application is crucial for producing seedless fruits or ensuring fruit set in the absence of pollinators, which can be a significant advantage in controlled agricultural environments.

作用機序

Target of Action

Dikegulac sodium primarily targets the apical meristems of plants . The apical meristems are the sites of active cell division and growth in plants, and they play a crucial role in plant development and morphology.

Mode of Action

When absorbed by a plant, dikegulac sodium is translocated to its apical meristems, where it inhibits DNA synthesis . This action suppresses the apical dominance in the plant, which is the phenomenon where the main, central stem of the plant grows more strongly than the other side stems .

Biochemical Pathways

The inhibition of DNA synthesis by dikegulac sodium affects the normal growth and development pathways in plants. It results in the suppression of apical dominance, which can stimulate lateral branching, leading to a bushier growth habit . Dikegulac sodium can also inhibit the synthesis of plastid and cytoplasmic ribosomal RNAs , which are crucial components of the protein synthesis machinery in cells.

Pharmacokinetics

It is known that the compound can be applied as a foliar spray or a trunk injection, suggesting that it can be absorbed through both the leaves and the trunk of plants . Once absorbed, it is translocated to the apical meristems .

Result of Action

The inhibition of DNA synthesis by dikegulac sodium leads to various molecular and cellular effects. It can cause the formation of yellow misshapen leaves , retard the growth of certain plants , and stimulate lateral branching . In some cases, it is used to inhibit fruiting and flowering .

Action Environment

The efficacy of dikegulac sodium can depend on several factors, including the species of the plant, the dosage of the compound, and environmental conditions . For example, the severity of phytotoxicity symptoms caused by dikegulac sodium can lessen over the growing season . Also, the compound’s effect on plant growth and the number of branches can vary with environmental conditions .

Safety and Hazards

特性

IUPAC Name |

sodium;(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O7.Na/c1-10(2)15-5-6-7(17-10)8-12(16-6,9(13)14)19-11(3,4)18-8;/h6-8H,5H2,1-4H3,(H,13,14);/q;+1/p-1/t6-,7+,8-,12+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWVPZYHFVYXMZ-QCILGFJPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H]2[C@@H](O1)[C@H]3[C@@](O2)(OC(O3)(C)C)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034540 | |

| Record name | Dikegulac sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | Dikegulac-sodium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9447 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Water solubility: 1.49X10+4 mg/L at 25 °C; vapor pressure: 1.81X10-5 mm Hg at 25 °C /Dikegulac acid/, In water, 5.90X10+5 mg/L at 25 °C, In methanol 390, ethanol 230, chloroform 63, acetone,dimethylformamide, cyclohexanone, hexane, dioxane <10 (all in g/kg, 25 °C) | |

| Record name | Dikegulac sodium | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... A growth regulator, dikegulac (2,3:4,6 di-o-isopropylidine-2-keto-L-gulonate) inhibits amino acid incorporation into proteins. Using Solanum nigrum suspension cultures, it was found that dikegulac rapidly inhibits amino acid uptake into cells, before inhibiting incorporation, with time points starting at a few minutes, and kinetics that are extrapolated back to time zero. With more rapid kinetics, this compound induces leakage of a preloaded dye. The rate of leakage was less with stationary cells in suspension, reiterating that they are more resistant to the effects of this compound. At the concentrations used, the first effect of dikegulac (or one very close to the first effect) is probably on the cell membrane. | |

| Record name | Dikegulac sodium | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Dikegulac sodium | |

Color/Form |

Colorless crystals, White powder | |

CAS RN |

52508-35-7 | |

| Record name | Dikegulac-sodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052508357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dikegulac sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2,3:4,6-di-O-isopropylidene-α-L-xylo-2-hexulofuranosonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIKEGULAC-SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M4815901H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dikegulac sodium | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>300 °C | |

| Record name | Dikegulac sodium | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Dikegulac sodium primarily acts by disrupting apical dominance in plants. [] It inhibits the growth of the main stem by affecting meristematic cells in the shoot apex, leading to shorter plants. [] This, in turn, encourages the growth of lateral branches, resulting in bushier and more compact plants. [, ]

A: The effect of dikegulac sodium on flowering varies across species. In some cases, it delays flowering, [, ] while in others, it can promote flowering or increase the number of flowers. [, ] For example, in red firespike, dikegulac sodium increased flower number but delayed flowering, while in cucumber, it promoted both flowering and fruit setting. [, ]

A: Dikegulac sodium can cause phytotoxicity in some species, particularly at higher concentrations. [, , ] Common symptoms include interveinal chlorosis, leaf bleaching, and reduced plant growth. [, ] These effects are often temporary and depend on the plant species, environmental conditions, and application rate. [, ]

A: The molecular formula of dikegulac sodium is C18H27NaO11. It has a molecular weight of 442.39 g/mol. [, ]

A: While specific spectroscopic data is not provided in the research papers, its chemical structure suggests characteristic peaks in infrared (IR) and nuclear magnetic resonance (NMR) spectra. IR would show peaks corresponding to ester, ketone, and hydroxyl functional groups, while NMR would provide information about the carbon and hydrogen environments within the molecule. []

ANone: The research primarily focuses on dikegulac sodium's individual effects. Further research is necessary to determine potential interactions and compatibility with other PGRs in mixtures.

ANone: The research papers primarily focus on the application and effects of dikegulac sodium, with limited information on its stability under various storage conditions. Further research is needed to assess its long-term stability and potential degradation pathways.

A: While the research does not mention specific formulations, it highlights that combining dikegulac sodium with ascorbic acid (DAA) can improve fruit loosening in citrus while minimizing leaf abscission compared to dikegulac sodium alone. []

ANone: The provided research focuses on dikegulac sodium's application in plant science and lacks detailed information regarding its toxicological profile in humans or animals. Further investigation is needed to assess potential risks associated with its use.

ANone: The research primarily focuses on dikegulac sodium's effects on plants with limited information on its environmental fate. Further research is needed to assess its persistence in soil and water, potential for bioaccumulation, and impact on non-target organisms.

ANone: Dikegulac sodium is primarily used as a plant growth regulator to:

- Promote branching and compactness: It is widely used in ornamental plant production to achieve a bushier and more aesthetically pleasing appearance. [, , , , ]

- Control plant height: It helps manage plant size, making them more manageable for shipping and marketing. [, , ]

- Influence flowering: Depending on the species, it can delay flowering, increase flower number, or promote earlier flowering. [, ]

- Reduce fruit set: It can be used to manage fruit production in certain tree species, such as sweetgum. []

A: Yes, significant variations in response to dikegulac sodium exist across species and even cultivars. [, , , , ] Some species show pronounced branching and height reduction, while others may exhibit minimal response or even phytotoxicity. [, ] This highlights the importance of conducting species-specific trials to determine optimal application rates and timings.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S,5S,9S)-2-methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol](/img/structure/B1259950.png)

![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5,6,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B1259957.png)